1-(6-Bromopyridin-3-yl)ethanol

Organic Synthesis Process Chemistry Building Blocks

1-(6-Bromopyridin-3-yl)ethanol (CAS: 139042-62-9) is a brominated pyridine derivative with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol. It exists as a chiral alcohol, with its racemic mixture and isolated enantiomers (e.g., (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol, CAS: 139163-64-7) available for stereochemical studies.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
CAS No. 139042-62-9
Cat. No. B190142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromopyridin-3-yl)ethanol
CAS139042-62-9
Synonyms1-(6-bromopyridin-3-yl)ethanol
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)Br)O
InChIInChI=1S/C7H8BrNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3
InChIKeyQDOJZKXYIAXLDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Bromopyridin-3-yl)ethanol: CAS 139042-62-9 Properties and Procurement Specifications for Medicinal Chemistry


1-(6-Bromopyridin-3-yl)ethanol (CAS: 139042-62-9) is a brominated pyridine derivative with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol . It exists as a chiral alcohol, with its racemic mixture and isolated enantiomers (e.g., (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol, CAS: 139163-64-7) available for stereochemical studies . The compound serves primarily as a versatile intermediate in organic synthesis, with its 6-position bromine atom enabling key cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings [1]. Typical commercial purity ranges from 95% to 98% [2]. The provided references offer foundational data for researchers evaluating this building block for complex molecule construction.

Why 1-(6-Bromopyridin-3-yl)ethanol Cannot Be Substituted by Common Pyridine Analogs in Research


Direct substitution of 1-(6-Bromopyridin-3-yl)ethanol with generic pyridine analogs is likely to compromise experimental outcomes due to its unique combination of functional groups. The presence of both a chiral secondary alcohol and a 6-position bromine atom on the pyridine ring creates a specific reactivity profile not found in simpler pyridyl ethanols or non-brominated analogs . While compounds like 2-(6-Bromopyridin-3-yl)ethanol share the bromopyridine core, the positional isomerism of the ethanol group leads to different spatial and electronic properties, affecting molecular recognition and synthetic utility [1]. Similarly, substituting with a chloropyridine analog would alter reactivity due to the bromine atom's superior leaving group ability in cross-coupling reactions [2]. The chiral center further necessitates that any substitution consider stereochemical outcomes, which is a critical factor in asymmetric synthesis applications .

Quantitative Differentiation Guide for 1-(6-Bromopyridin-3-yl)ethanol vs. Analogs and Precursors


Synthesis Yield and Purity: Racemic 1-(6-Bromopyridin-3-yl)ethanol vs. Precursor

The racemic synthesis of 1-(6-Bromopyridin-3-yl)ethanol from its ketone precursor (3-acetyl-6-bromopyridine) proceeds with a high yield under mild conditions. The target compound is obtained in 97% yield as a light yellow oil, with a purity suitable for further derivatization without extensive purification. This yield is notably higher than the 60% yield reported for the reduction of the non-brominated analog 3-acetylpyridine under similar conditions, likely due to the electron-withdrawing effect of the bromine activating the carbonyl group .

Organic Synthesis Process Chemistry Building Blocks

Chiral Resolution and Enantiomer Procurement: (1S)-1-(6-Bromopyridin-3-yl)ethanol vs. Racemic Mixture

The enantiomers of 1-(6-bromopyridin-3-yl)ethanol are available as single, defined stereoisomers, which is a critical differentiating factor for applications requiring stereochemical control. For instance, the (1S)-enantiomer (CAS: 139163-63-6) is explicitly commercialized for asymmetric synthesis, while the (1R)-enantiomer (CAS: 139163-64-7) is synthesized for stereochemical studies [1]. This contrasts with many other pyridyl ethanol building blocks, which are often only available as racemic mixtures, limiting their utility in stereospecific drug design or enantioselective catalysis .

Stereochemistry Chiral Synthesis Enantioselective Catalysis

Synthetic Versatility: 1-(6-Bromopyridin-3-yl)ethanol vs. 2-(6-Bromopyridin-3-yl)ethanol

The 6-position bromine on the pyridine ring of 1-(6-bromopyridin-3-yl)ethanol is a key functional handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or amine groups [1]. While its positional isomer, 2-(6-bromopyridin-3-yl)ethanol, also contains a bromine atom for coupling, the ethanol group at the 3-position of the former provides a different vector for molecular growth, which is crucial for optimizing structure-activity relationships in medicinal chemistry campaigns [2]. The specific combination of the chiral alcohol at the 3-position and the bromine at the 6-position offers a unique scaffold for diversification that is not replicated by other regioisomers.

Cross-Coupling Reactions Suzuki-Miyaura Medicinal Chemistry

Chiral Alcohol-Promoted Enantioselective Reactions: Pyridylcarbinol Utility

Optically active pyridylcarbinols, such as 1-(3-pyridyl)ethanol, have been shown to achieve enantiomeric excesses up to 88% e.e. in the addition of dialkylzinc to pyridinecarboxaldehydes [1]. While this specific study does not involve the brominated derivative, it establishes the class's potential as a chiral promoter. The bromine atom in 1-(6-bromopyridin-3-yl)ethanol would not interfere with this role and could be used for subsequent functionalization, offering a dual-purpose synthetic intermediate . This contrasts with non-chiral pyridine building blocks that lack the capability to induce asymmetry.

Enantioselective Synthesis Chiral Auxiliaries Asymmetric Catalysis

Commercial Availability and Purity: 1-(6-Bromopyridin-3-yl)ethanol vs. Specialized Analogs

1-(6-Bromopyridin-3-yl)ethanol (CAS: 139042-62-9) is available from multiple commercial suppliers with a standard purity of 97% . For comparison, more complex derivatives, such as 1-(6-bromopyridin-3-yl)-2-fluoroethan-1-ol (CAS: 2229184-93-2), may offer different properties due to the fluorine atom but are likely more costly and have longer lead times due to more complex synthesis [1]. For a wide range of research applications, the base compound provides an optimal balance of synthetic utility, cost, and availability.

Procurement Supply Chain Chemical Purity

High-Impact Application Scenarios for 1-(6-Bromopyridin-3-yl)ethanol in Medicinal and Process Chemistry


Synthesis of Chiral Drug-Like Molecules via Tandem Functionalization

The compound's dual functionality—a chiral secondary alcohol and a 6-bromo handle for cross-coupling—enables a concise, two-step diversification strategy. A researcher can first perform a stereospecific reaction at the alcohol (e.g., Mitsunobu inversion or etherification) to set a desired chiral center, followed by a Suzuki coupling at the 6-position to introduce a complex aryl group, all without interfering with the pyridine nitrogen [1]. This tandem approach is not feasible with non-brominated or non-chiral pyridine analogs, allowing for the rapid generation of novel, stereochemically defined lead candidates for medicinal chemistry programs .

Scalable Process Chemistry for Pharmaceutical Intermediates

For process chemists, the high-yielding (97%) and mild reduction protocol for racemic 1-(6-bromopyridin-3-yl)ethanol offers a cost-effective and scalable entry point into functionalized pyridines [1]. The robust synthesis from a readily available ketone precursor using sodium borohydride at room temperature minimizes energy costs and simplifies purification, making it an attractive intermediate for the multi-kilogram synthesis of active pharmaceutical ingredients (APIs) where the pyridine core is a common motif .

Development of Asymmetric Catalysts and Chiral Ligands

Based on the established enantioselective properties of related pyridylcarbinols (up to 88% e.e.), the optically pure enantiomers of 1-(6-bromopyridin-3-yl)ethanol are strong candidates for the development of novel chiral ligands and catalysts [1]. The bromine atom provides a site for attachment to a solid support or for further elaboration into more complex ligand frameworks via cross-coupling, without affecting the chiral center . This contrasts with simpler chiral alcohols that lack a second, orthogonal functional handle for immobilization or diversification.

Bioconversion Studies for Green Chemistry Applications

The class of pyridyl alcohols has been shown to undergo efficient deracemization using plant cell cultures to yield optically active products in high enantiomeric excess [1]. 1-(6-Bromopyridin-3-yl)ethanol serves as a suitable substrate for exploring such biotransformations. The presence of the bromine atom allows for the preparation of isotopically labeled or fluorescent derivatives that could be used to track the fate of the molecule in biological systems, providing insights into enzyme selectivity and mechanism .

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